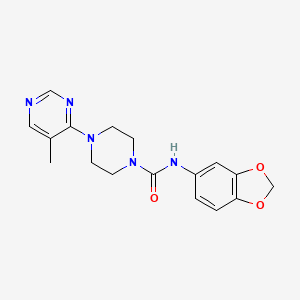

![molecular formula C12H18N4O B6504900 2-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide CAS No. 1421477-60-2](/img/structure/B6504900.png)

2-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

2-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide has been used in various scientific research applications, such as drug development, biochemical and physiological research, and in the study of enzyme kinetics. In drug development, this compound has been used to study the effects of various compounds on the human body. In biochemical and physiological research, this compound has been used to study the effects of various compounds on various biochemical and physiological processes, such as the metabolism of carbohydrates and proteins. In the study of enzyme kinetics, this compound has been used to study the effects of various compounds on the activity of enzymes.

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various receptors and enzymes, such as janus kinase 2 (jak2) .

Mode of Action

It is suggested that similar compounds work by blocking certain enzymes, such as jak2 , which is involved in the production and growth of blood cells.

Biochemical Pathways

Compounds with similar structures have been reported to affect various pathways, including those involved in the production and growth of blood cells .

Pharmacokinetics

Similar compounds have been reported to have excellent in vitro and in vivo pharmacokinetics properties in multiple species including humans .

Result of Action

Similar compounds have been reported to elevate central cgmp levels in the brain and csf of rodents .

Advantages and Limitations for Lab Experiments

2-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. It is also stable, meaning that it can be stored for long periods of time without degrading. Additionally, this compound is non-toxic, making it safe for use in laboratory experiments. However, this compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

2-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide has a wide range of potential future applications in scientific research. It could be used to study the effects of various compounds on the human body, as well as in the study of enzyme kinetics. Additionally, this compound could be used to study the effects of various compounds on various biochemical and physiological processes, such as the metabolism of carbohydrates and proteins. Furthermore, this compound could be used to study the effects of various compounds on various cellular processes, such as cell proliferation, apoptosis, and inflammation. Finally, this compound could be used to study the effects of various compounds on the activity of enzymes.

Synthesis Methods

2-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide is synthesized through a process known as palladium-catalyzed coupling. This process involves the reaction of two molecules, a pyrrolidine and a pyrimidine, in the presence of a palladium catalyst. The reaction is carried out in a solvent, such as dimethylformamide (DMF), at a temperature of around 100°C. The reaction results in the formation of a pyrimidine-pyrrolidine ring, which is then reacted with an N-methyl propanamide molecule to form this compound.

Biochemical Analysis

Biochemical Properties

2-Methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as phosphodiesterases and kinases, which are crucial in cellular signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. For instance, the compound may inhibit phosphodiesterase activity, resulting in increased levels of cyclic nucleotides, which are important secondary messengers in various signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival. Additionally, it can alter metabolic pathways by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. This binding is often mediated by hydrogen bonds, hydrophobic interactions, and van der Waals forces. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular signaling and improved metabolic function. At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as glycolysis and the citric acid cycle. The compound can influence metabolic flux by modulating the activity of these enzymes, leading to changes in the levels of metabolites and overall metabolic balance. Additionally, it may affect the synthesis and degradation of biomolecules, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the affinity of binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting metabolic processes and energy production .

properties

IUPAC Name |

2-methyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c1-9(2)12(17)15-10-7-11(14-8-13-10)16-5-3-4-6-16/h7-9H,3-6H2,1-2H3,(H,13,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBOKISDOYYBNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=NC=N1)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B6504826.png)

![N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B6504833.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one](/img/structure/B6504839.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-oxo-3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B6504846.png)

![1-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one](/img/structure/B6504853.png)

![N-{[4-(methylsulfanyl)phenyl]methyl}-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide](/img/structure/B6504855.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6504860.png)

![6-oxo-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6504867.png)

![N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B6504878.png)

![5-cyclopropyl-N-[6-(morpholin-4-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6504897.png)

![N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide](/img/structure/B6504905.png)

![5-cyclopropyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6504922.png)